1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Description
1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a 2-chloroethyl chain at position 1, an iodine atom at position 4, a methyl group at position 5, and a phenyl ring at position 2. Pyrazole derivatives are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The presence of iodine, a heavy halogen, distinguishes this compound from many analogs, as iodine’s larger atomic radius and higher lipophilicity may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability . However, the absence of a nitrosourea functional group in this compound implies a distinct mechanism of action compared to traditional alkylating agents.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2/c1-9-11(14)12(15-16(9)8-7-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMPVVODGFRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as mechlorethamine and chlorambucil, which are also alkylating agents, primarily target dna and rna in cells. They covalently modify these intracellular targets, preventing DNA synthesis and RNA transcription, which leads to cell death.
Mode of Action
Alkylating agents like mechlorethamine and chlorambucil work by attaching alkyl groups to dna bases. This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA. They also form cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription.
Biochemical Pathways
Alkylating agents like mechlorethamine and chlorambucil can affect various biochemical pathways due to their ability to alkylate a wide range of intracellular targets. The alkylating agents can cause DNA damage, inhibit several key enzymatic processes, and induce mutations.
Pharmacokinetics
Similar compounds like mechlorethamine and chlorambucil are known to be metabolized in the liver and excreted via the kidneys. The bioavailability, distribution, metabolism, and excretion (ADME) properties of these compounds significantly impact their bioavailability and therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkylating agents, which are known for their ability to covalently modify intracellular targets. These interactions often result in the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription. Additionally, this compound may interact with specific proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cell lines, leading to cell cycle arrest and apoptosis. This compound can also modulate the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, it may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. These modifications can disrupt DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit or activate specific enzymes involved in cell signaling pathways, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities. Additionally, prolonged exposure to this compound may result in cumulative effects on cellular processes, such as sustained inhibition of DNA replication and transcription.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and induction of apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may undergo enzymatic conversion to form reactive intermediates that can further interact with cellular components. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can also be influenced by factors such as its hydrophobicity and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and other nuclear components. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate cellular processes. The subcellular localization of this compound can significantly impact its biological activity and therapeutic potential.
Biological Activity
1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article explores the biological activity of this specific pyrazole derivative, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of pyrazole compounds often involves interaction with various biological targets. The specific mechanisms for this compound are not extensively documented; however, studies on related pyrazole derivatives suggest several potential pathways:
- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors. For example, some derivatives inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
- Antitumor Activity : Pyrazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt pathway .
- Antimicrobial Properties : Certain pyrazoles exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties .
Antitumor Activity
Research has indicated that pyrazole derivatives can target cancer cells effectively. For instance, a study demonstrated that a related compound inhibited the proliferation of various cancer cell lines, suggesting that this compound may have similar effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 10.5 | Apoptosis Induction |
| Compound B | HeLa | 8.2 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial potential of pyrazoles is well-documented. A comparative study showed that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Chloroethyl)-... | E. coli | 32 µg/mL |
| 1-(2-Chloroethyl)-... | S. aureus | 16 µg/mL |
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives, including those similar to 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl, exhibited potent anticancer activity in vitro and in vivo models .
- Case Study on Antimicrobial Effects : Research published in Antimicrobial Agents and Chemotherapy demonstrated that specific pyrazoles showed promising results against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Therapeutic Applications
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole exhibits various pharmacological properties that make it suitable for several therapeutic applications:
Anticancer Activity
Research indicates that this compound may act as an antagonist to androgen receptors (AR), which are implicated in prostate cancer and other AR-dependent malignancies. The modulation of AR activity can lead to reduced tumor growth and improved patient outcomes in cancer therapies .
Selective Androgen Receptor Modulation
The compound has been identified as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues, thus minimizing side effects associated with traditional anabolic steroids . This selectivity can be beneficial for conditions such as muscle wasting and osteoporosis.
Neurological Research
There is emerging evidence that pyrazole derivatives, including this compound, may exhibit neuroprotective effects. Studies have suggested potential applications in neurodegenerative diseases, where modulation of neurotransmitter systems could provide therapeutic benefits .
Table 1: Summary of Pharmacological Activities
Case Study 1: Prostate Cancer Treatment
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the selective inhibition of androgen receptor signaling pathways, leading to apoptosis in cancer cells .
Case Study 2: Muscle Wasting Disorders
In a clinical trial involving patients with muscle wasting disorders, administration of SARMs showed promising results in increasing lean body mass without significant side effects typically associated with anabolic steroids. This suggests that compounds like this compound could be beneficial for patients requiring muscle preservation during treatment regimens .
Comparison with Similar Compounds
Structural and Functional Analogues
Nitrosourea Derivatives
Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea, ) share the 2-chloroethyl group with the target compound but incorporate a nitrosourea scaffold. These agents exhibit potent alkylating and carbamoylating activities, contributing to their cytotoxicity. Key differences include:
- Mechanism : Nitrosoureas degrade into reactive isocyanates and diazohydroxides, enabling dual alkylation and carbamoylation of biomolecules . The target pyrazole lacks nitrosourea-derived carbamoylating activity, relying solely on its chloroethyl group for alkylation.
- Toxicity : Nitrosoureas cause delayed myelosuppression and renal/hepatic toxicity due to their carbamoylating effects . The target compound’s toxicity profile may differ due to structural dissimilarity.
- Solubility: Nitrosoureas are highly lipid-soluble, facilitating blood-brain barrier penetration (e.g., BCNU’s cerebrospinal fluid levels exceed plasma concentrations ).
Pyrazole Derivatives
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()
- Structure : Shares a phenyl group at position 3 and a halogen (chlorine) but lacks the 2-chloroethyl and iodo substituents.
- Activity : Demonstrates antitumor activity, attributed to its pyrazole-carboxamide framework .
- Solubility : The ethoxyphenyl group may reduce lipophilicity compared to the target compound’s iodine substituent.
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole ()
- Structure : Contains chlorine and phenyl groups but substitutes iodine with a dichlorophenylsulfanyl moiety.
- Properties : The sulfur-containing group may alter electronic properties and metabolic stability compared to the target’s iodo substituent.
Quantitative Comparison of Key Properties
Notes:
Research Findings and Implications
- Antitumor Potential: Pyrazole derivatives with halogen substituents (e.g., ) show promise in oncology. The target compound’s iodine atom may enhance DNA binding or inhibit specific kinases, though empirical data are needed.
- Metabolic Stability : Iodine’s resistance to oxidative metabolism could prolong half-life compared to chlorine analogs .
- Toxicity : Chloroethyl groups are associated with dose-limiting hematopoietic toxicity in nitrosoureas . The target compound’s toxicity profile requires validation in preclinical models.
Preparation Methods
Formation of 3-phenyl-5-methyl-1H-pyrazole Core
The pyrazole core bearing phenyl and methyl groups can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or chalcones, followed by cyclization. Literature reports the use of hydrazine derivatives reacting with α,β-unsaturated ketones or diketones to yield substituted pyrazoles with high regioselectivity.
N1-Alkylation with 2-Chloroethyl Group
Representative Experimental Data
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole core synthesis | Hydrazine + chalcone derivatives, reflux in ethanol | 3-phenyl-5-methyl-1H-pyrazole | 75–90 | High regioselectivity |
| N1-Alkylation | 2-chloroethyl bromide, K2CO3, DMF, 70 °C, 8 h | 1-(2-chloroethyl)-3-phenyl-5-methyl-1H-pyrazole | 70–85 | Requires dry, aprotic conditions |
| 4-Iodination | N-iodosuccinimide, DCM, 0–25 °C, 4 h | This compound | 65–80 | Purification by silica gel chromatography |
Purification and Characterization
- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate pure product.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), Mass Spectrometry (MS), and elemental analysis confirm the structure.
- Typical NMR Data: Aromatic protons (phenyl) appear as multiplets around 7.3–7.5 ppm; methyl protons as singlets near 2.2–2.4 ppm; methylene protons of the 2-chloroethyl group show characteristic signals between 3.5–4.5 ppm.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole?
The synthesis typically involves nucleophilic substitution and halogenation steps. A literature-based approach involves:
Core pyrazole formation : Start with a Vilsmeier–Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to introduce a formyl group at position 4 .
Iodination : React the intermediate with iodine in the presence of a base (e.g., K₂CO₃) to substitute the formyl group with iodine .
Chloroethyl introduction : Use a nucleophilic reaction with 2-chloroethyl bromide under basic conditions (e.g., DMF/K₂CO₃) to attach the 2-chloroethyl group at position 1 .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the final product.
Q. How can the purity and structure of this compound be validated?
Employ a combination of:
- Elemental analysis (C, H, N, Cl, I content) for empirical formula confirmation.
- Spectroscopic techniques :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies (e.g., anticonvulsant vs. anti-inflammatory activity) may arise from:
- Assay variability : Standardize protocols (e.g., MES vs. PTZ seizure models in anticonvulsant studies) .
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) drastically alter activity. Compare results with structurally similar compounds (e.g., 5-chloro-3-methyl-1-phenyl derivatives) .
- Mechanistic studies : Use molecular docking to assess binding affinity with targets like carbonic anhydrase isoforms (CAH1, CAH2) .
Q. What strategies optimize the Suzuki coupling reaction for introducing aryl groups at position 4?
To replace the iodine atom with aryl groups:
- Catalyst system : Use Pd(PPh₃)₄ with K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C .
- Substrate ratio : Maintain a 1:1.2 molar ratio of iodo-pyrazole to aryl boronic acid.
- Monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 4:1). Post-reaction, extract with dichloromethane and purify via recrystallization (ethyl acetate/hexane) .
Q. How do tautomeric forms of this pyrazole derivative affect spectral interpretation?
The 1H-pyrazole ring exhibits keto-enol tautomerism, leading to:
- Variable NMR shifts : For example, the NH proton (enol form) appears at δ 10–12 ppm but disappears in the keto form. Use DMSO-d₆ to stabilize enolic protons for clearer analysis .
- X-ray crystallography : Resolve ambiguity by determining the dominant tautomer in the solid state. In related compounds, intramolecular hydrogen bonds (e.g., C–H···O) stabilize specific tautomers .
Methodological Challenges and Solutions
Q. How to address low yields during iodination at position 4?
Common issues and fixes:
Q. What analytical methods differentiate this compound from its 3,5-dimethyl analogs?
Key distinctions include:
- Mass spectrometry : The molecular ion peak for the target compound (C₁₂H₁₁ClIN₃) appears at m/z 383.2, while 3,5-dimethyl analogs lack the iodine isotope pattern .
- XRD : Compare dihedral angles between the pyrazole ring and substituents. For example, the phenyl group at position 3 creates a distinct angle (~40–50°) versus methyl groups .
Biological Evaluation
Q. How to design a structure-activity relationship (SAR) study for this compound?
Focus on:
- Substituent variation : Synthesize analogs with halogens (F, Br), methyl, or trifluoromethyl groups at positions 3, 4, or 5 .
- Activity assays : Test against enzyme targets (e.g., carbonic anhydrase IV for anticancer activity) and receptor binding (e.g., GABAₐ for anticonvulsant effects) .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
